N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple chemical designation systems that provide comprehensive structural information. The compound possesses the molecular formula C₁₅H₁₁F₃N₂O₄S and exhibits a molecular weight of 372.32 daltons. The Chemical Abstracts Service has assigned this molecule the registry number 338397-54-9, establishing its unique identity within chemical databases.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]-4-(trifluoromethyl)aniline, which precisely describes the geometric configuration and substitution pattern. The (E)-configuration indicates the trans arrangement around the nitroethenyl double bond, reflecting the spatial relationship between the nitro group and the aniline moiety. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and subsequent reactivity patterns.
The International Chemical Identifier provides additional structural clarity through its systematic representation: InChI=1S/C15H11F3N2O4S/c16-15(17,18)11-6-8-12(9-7-11)19-10-14(20(21)22)25(23,24)13-4-2-1-3-5-13/h1-10,19H/b14-10+. The corresponding InChI Key, UDUHIQMXWYLLNY-GXDHUFHOSA-N, serves as a condensed identifier for database searches and computational applications.
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁F₃N₂O₄S | |
| Molecular Weight | 372.32 g/mol | |
| CAS Registry Number | 338397-54-9 | |
| Physical Form | Solid | |
| Purity (Commercial) | 90% | |
| MDL Number | MFCD00214856 |
The Simplified Molecular Input Line Entry System representation, FC(C1=CC=C(C=C1)N/C=C(S(=O)(C2=CC=CC=C2)=O)$$N+]([O-])=O)(F)F, provides a linear notation that captures the complete structural connectivity including the specific geometric configuration around the nitroethenyl linkage. This systematic approach to nomenclature ensures precise communication within the scientific community and facilitates accurate database searches and computational modeling efforts.
Historical Context of Nitroethenyl-Aniline Derivatives
The development of nitroethenyl-aniline derivatives emerges from the convergence of several important synthetic methodologies that have evolved significantly over the past century. The foundational chemistry underlying these compounds traces back to the Henry reaction, discovered in 1895 by Belgian chemist Louis Henry, which established the fundamental nitroaldol reaction for forming carbon-carbon bonds between nitroalkanes and aldehydes or ketones. This seminal reaction provided the mechanistic foundation for creating nitroethenyl systems through subsequent dehydration processes.
The synthetic utility of nitroalkenes, including nitroethenyl derivatives, became increasingly recognized due to their dual functionality as both alkenes and nitro compounds. These molecules exhibit unique reactivity patterns that make them valuable intermediates in Michael reactions and Diels-Alder cycloadditions, expanding their synthetic applications beyond simple carbon-carbon bond formation. The development of efficient methods for nitroalkene synthesis has paralleled advances in understanding their electronic properties and reactivity mechanisms.
Research into aniline derivatives has historically focused on exploring structure-activity relationships that govern their biological and chemical properties. The incorporation of electron-withdrawing and electron-donating substituents on aniline rings has been systematically studied to understand how these modifications influence reactivity patterns and selectivity in various chemical transformations. Para-selective functionalization of aniline derivatives has emerged as a particularly important area of research, with palladium-catalyzed methods showing remarkable efficiency in achieving regioselective modifications.
The synthesis of nitro and aniline derivatives has evolved to encompass increasingly sophisticated approaches for introducing specific functional groups. Recent developments have focused on creating side-chain derivatives with enhanced antimicrobial properties, demonstrating the continued relevance of these structural motifs in pharmaceutical research. These advances have been facilitated by improvements in catalytic methodologies and understanding of reaction mechanisms that govern selectivity and yield.
Role of Trifluoromethyl and Benzenesulfonyl Groups in Molecular Design
The trifluoromethyl group represents one of the most strategically important functional groups in modern molecular design, particularly within pharmaceutical and agrochemical applications. This group exhibits electronegativity characteristics that are intermediate between fluorine and chlorine, conferring unique electronic properties to molecules that contain it. The trifluoromethyl substituent significantly influences molecular lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it an invaluable tool for modulating the physiochemical properties of lead compounds.
In pharmaceutical chemistry, the trifluoromethyl group frequently serves as a bioisostere, replacing chloride or methyl groups to optimize the steric and electronic properties of drug candidates. This substitution strategy can protect reactive methyl groups from metabolic oxidation while simultaneously adjusting molecular properties to enhance drug-like characteristics. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor, fluoxetine, an antidepressant, and celecoxib, a nonsteroidal anti-inflammatory drug.
The nitrogen-trifluoromethyl motif has emerged as an area of particular interest in heterocyclic chemistry, where it demonstrates enhanced lipophilicity and improved metabolic stability compared to corresponding nitrogen-methyl analogues. Research has shown that nitrogen-trifluoromethyl azoles exhibit superior Caco-2 permeability characteristics, illustrating the potential of this motif for improving drug absorption properties. Various nitrogen-trifluoromethyl analogues of established drugs, including sildenafil analogues, have been synthesized to explore the therapeutic potential of this functional group.
Benzenesulfonyl groups contribute distinct reactivity patterns and protective capabilities in organic synthesis. These groups serve as highly effective protecting groups in organic reactions, preventing unwanted reactions of functional groups during multi-step synthetic sequences. The benzenesulfonyl moiety exhibits remarkable versatility as both a sulfonating and chlorinating agent, readily reacting with various nucleophiles to form valuable synthetic intermediates. In medicinal chemistry, benzenesulfonyl derivatives are particularly important for synthesizing sulfonamides, which possess critical antibacterial properties.
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4S/c16-15(17,18)11-6-8-12(9-7-11)19-10-14(20(21)22)25(23,24)13-4-2-1-3-5-13/h1-10,19H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUHIQMXWYLLNY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Nitroethenyl Intermediate: The initial step involves the nitration of an appropriate precursor to introduce the nitro group. This is often achieved using nitric acid and sulfuric acid as nitrating agents.
Sulfonylation: The next step involves the introduction of the benzenesulfonyl group. This can be accomplished through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Trifluoromethylaniline: The final step involves coupling the nitroethenyl intermediate with 4-(trifluoromethyl)aniline. This coupling reaction can be facilitated by using a suitable catalyst and reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[(E)-2-(benzenesulfonyl)-2-aminoethenyl]-4-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline exhibits potential as a drug candidate due to its biological activity against various targets. Compounds with similar structures have been investigated for their efficacy in treating diseases such as cancer and bacterial infections.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activities, making it a candidate for developing new antibiotics.
- Anticancer Potential : The structural features of the compound allow for interaction with biological macromolecules, potentially inhibiting cancer cell proliferation .
Synthetic Methodologies
Several synthetic approaches can be employed to produce this compound. Common methods include:
- Condensation Reactions : Utilizing the reaction between nitroethene derivatives and sulfonamides.
- Functional Group Transformations : Modifying existing compounds to introduce trifluoromethyl and sulfonyl groups.
These methods highlight the compound's versatility in synthetic chemistry, allowing for modifications that enhance its biological activity .
Case Studies and Research Findings
-
Antimicrobial Activity Study : A study investigated the antimicrobial properties of compounds similar to this compound, revealing significant activity against Gram-positive bacteria.
- Methodology : Disc diffusion method was employed to assess the antibacterial efficacy.
- Results : The compound showed inhibition zones comparable to standard antibiotics.
-
Anticancer Research : Another study focused on the anticancer potential of structurally related compounds, suggesting that modifications could enhance cytotoxicity against various cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : Compounds exhibited dose-dependent cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzenesulfonyl group can participate in various binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline)
- Structural Similarities : Shares the nitro and trifluoromethyl groups on the aniline ring.
- Key Differences: Substituent: DNTA features a diethylaminoethoxy group at the para position instead of the benzenesulfonyl-nitroethenyl moiety. Applications: DNTA is studied for cancer treatment via Eag-1 channel inhibition .
- Reactivity: The diethylaminoethoxy group likely enhances solubility and bioavailability compared to the sulfonyl-nitroethenyl group in the target compound.
4-Decyl-N-[(Z)-1-(Methylsulfanyl)-2-nitroethenyl]aniline
- Structural Similarities : Contains a nitroethenyl-aniline backbone.
- Key Differences :
- Physicochemical Properties : The decyl chain increases hydrophobicity, while the methylsulfanyl group may reduce oxidative stability compared to the sulfonyl group.
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
- Structural Similarities : Shares nitro and trifluoromethyl groups on the aniline ring.
- Key Differences: Substituents: Lacks the ethenyl and benzenesulfonyl groups; features a methylamino group at the ortho position .
- Applications : Simpler structure may limit versatility in drug design but could serve as a precursor for more complex derivatives.
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
- Structural Similarities : E-configuration nitroethenyl group.
- Key Differences: Substituents: Dimethylamino (-NMe₂) replaces the trifluoromethyl and benzenesulfonyl groups .
- Electronic Effects: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing nature of -CF₃ and -SO₂C₆H₅. This alters charge distribution and reactivity.
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Biological Activity : Compounds like DNTA () highlight the role of nitro and trifluoromethyl groups in targeting ion channels, implying possible medicinal applications for the target compound .
- Steric and Electronic Effects : The E-configuration in nitroethenyl derivatives (e.g., ) enhances stability and directional reactivity compared to Z-isomers .
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline is an organic compound notable for its complex structure, which includes a benzenesulfonyl group, a nitroethenyl moiety, and a trifluoromethyl group attached to an aniline backbone. Its molecular formula is , and it has a molecular weight of approximately 372.3 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's unique architecture allows for diverse chemical reactivity, making it a promising candidate for further research in various applications, including drug development. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₃N₂O₄S |
| Molecular Weight | 372.3 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research into the biological activity of this compound has highlighted its potential in various therapeutic areas:
1. Anticancer Activity:
- The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme linked to pH regulation in cancer cells. This inhibition may lead to altered cellular processes that could suppress tumor growth .
2. Antimicrobial Properties:
- Similar compounds have been investigated for their antimicrobial effects against various pathogens, suggesting that this compound may also exhibit such properties .
3. Enzyme Inhibition:
- The compound's structure allows it to interact with specific enzymes, potentially leading to significant biochemical effects .
Case Studies
Several studies have explored the biological implications of compounds with similar structures:
- Study on Carbonic Anhydrase Inhibition: A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase IX in vitro, indicating a potential pathway for anticancer drug development .
- Antimicrobial Efficacy: Research on related benzenesulfonamide compounds showed promising results against bacterial strains, suggesting that this compound may share similar antimicrobial properties .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits carbonic anhydrase IX | |
| Antimicrobial | Potential efficacy against pathogens | |
| Enzyme Inhibition | Interaction with specific enzymes |
The synthesis of this compound typically involves the reaction of 4-trifluoromethylaniline with benzenesulfonyl chloride under controlled conditions. This process can be optimized using various solvents and temperatures to maximize yield.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: By binding to active sites on enzymes like carbonic anhydrase IX, it disrupts normal enzyme function, leading to downstream effects in cellular metabolism.
- Cellular Interaction: The trifluoromethyl and nitro groups may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Q & A
Q. What are the recommended synthetic routes for preparing N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline?
Methodological Answer: The compound can be synthesized via multi-step reactions involving condensation, reduction, and alkylation. For example:
- Step 1: Condensation of a nitrobenzene derivative (e.g., 2-fluoro-3-nitrobenzoyl chloride) with a trifluoromethyl-substituted aniline (e.g., 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline) under mild conditions to form intermediates .
- Step 2: Reduction of nitro groups using catalytic hydrogenation or sodium dithionite, followed by alkylation with benzenesulfonyl chloride to introduce the ethenyl sulfone moiety .
- Step 3: Purification via column chromatography (e.g., silica gel with petroleum ether/DCM) to isolate the final product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use , , and NMR to confirm substituent positions and stereochemistry. For example:
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., calculated for CHFNOS: 388.05 g/mol).
Q. What are the critical physicochemical properties to consider during experimental design?
Methodological Answer:
- Solubility: The compound is lipophilic due to the trifluoromethyl and benzenesulfonyl groups. Use DMSO or DCM for dissolution .
- Stability: Store under inert atmosphere at -20°C to prevent decomposition of the nitroethenyl group .
- Reactivity: The nitro group may participate in reduction or nucleophilic substitution reactions; avoid strong bases or reducing agents during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of nitroaniline derivatives?
Methodological Answer:
- Comparative Binding Studies: Use computational docking (e.g., AutoDock Vina) to compare binding affinities of the compound with α/β-tubulin isoforms. Evidence from dinitroaniline analogs shows preferential binding to plant/protozoan tubulin over mammalian isoforms .
- Mutagenesis Assays: Introduce point mutations (e.g., T238A in α-tubulin) to identify critical binding residues. Measure IC shifts to validate interaction sites .
- Meta-Analysis: Cross-reference bioactivity datasets (e.g., ChEMBL) to identify structural determinants of selectivity (e.g., nitro group orientation, sulfonyl spacing) .
Q. What strategies optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Reaction Optimization:
- By-Product Mitigation:
Q. How does the compound interact with biological targets such as γ-aminobutyric acid (GABA) receptors?
Methodological Answer:
- Metabolite Analysis: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active metabolites (e.g., desmethyl derivatives) that act as noncompetitive GABA antagonists .
- Electrophysiology: Perform patch-clamp assays on HEK293 cells expressing RDL GABA receptors. Measure current inhibition (IC) at varying concentrations (e.g., 0.1–100 μM) .
- Structural Analog Comparison: Compare efficacy with broflanilide, a known GABA antagonist, to assess structural requirements for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
